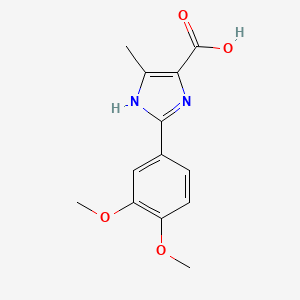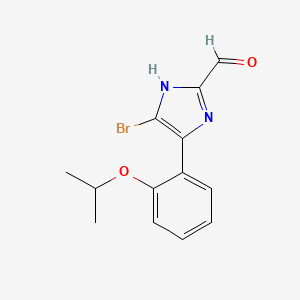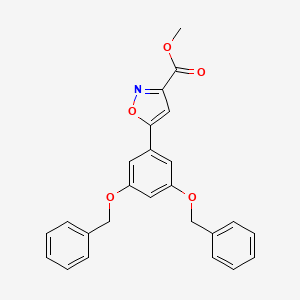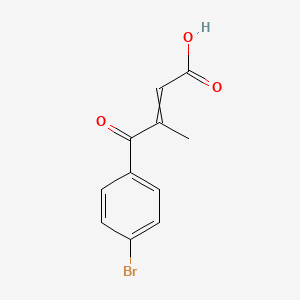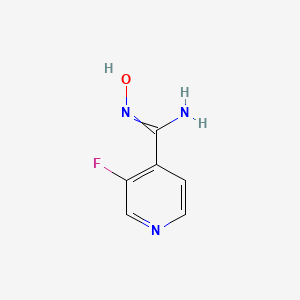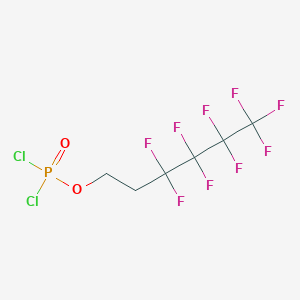![molecular formula C12H12ClN5 B15336490 3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876536 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its strong photoluminescent characteristics and its ability to chelate metal ions, making it a valuable tool in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876536 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. One common method includes the reaction of dimethylformamide with specific amines under controlled temperature and pressure conditions. The reaction is often catalyzed by metal ions to enhance yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32876536 is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
MFCD32876536 undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.
Scientific Research Applications
MFCD32876536 has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent probe for detecting metal ions in solution.
Biology: Its ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: It is used in the development of advanced materials, such as photoluminescent carbon dots for imaging and sensing applications.
Mechanism of Action
The mechanism by which MFCD32876536 exerts its effects involves its strong chelation ability. It binds to metal ions, disrupting their normal function and leading to increased reactive oxygen species. This, in turn, causes DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide-based compounds: These share similar synthetic routes and applications.
Photoluminescent carbon dots: Similar in their photoluminescent properties and applications in imaging and sensing.
Uniqueness
MFCD32876536 stands out due to its strong photoluminescent properties and its ability to chelate metal ions effectively. This makes it particularly valuable in both research and industrial applications, where precise detection and interaction with metal ions are crucial.
Properties
Molecular Formula |
C12H12ClN5 |
|---|---|
Molecular Weight |
261.71 g/mol |
IUPAC Name |
5-(4-imidazol-1-ylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H11N5.ClH/c13-12-7-11(15-16-12)9-1-3-10(4-2-9)17-6-5-14-8-17;/h1-8H,(H3,13,15,16);1H |
InChI Key |
LBLAZSBJPRAEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)N3C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


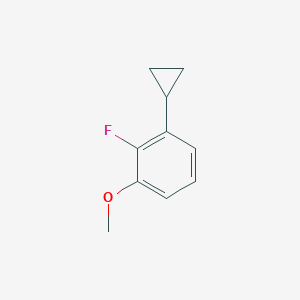
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
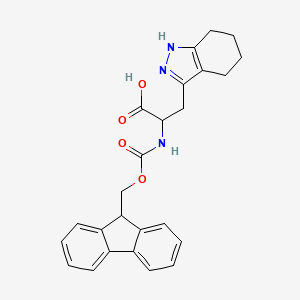
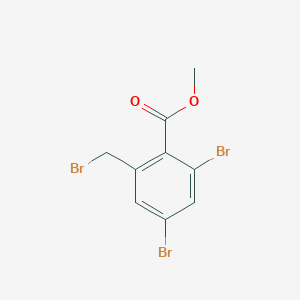
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
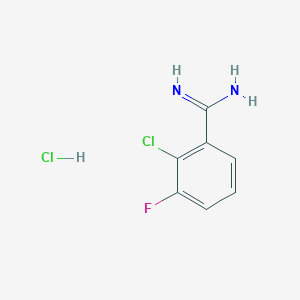
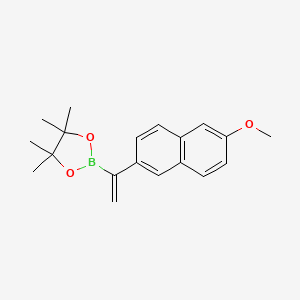
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
